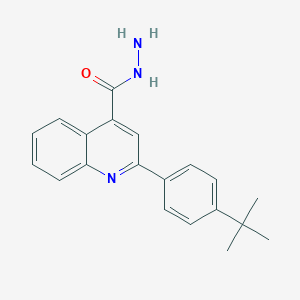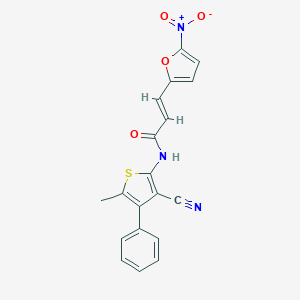
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C20H21N3O and a molecular weight of 319.41g/mol.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-tert-butylphenyl)-4-quinolinecarbohydrazide . The InChI code is 1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.41 . It should be stored at a temperature between 2 and 8 degrees Celsius .
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Properties
Derivatives of 2-phenylquinoline-4-carbohydrazide, structurally related to 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide, have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. Notably, compound 5 from this series exhibited substantial anti-inflammatory effects comparable to the reference drug diclofenac sodium in animal models of inflammation, suggesting potential applications in pain management and inflammatory conditions (Khalifa et al., 2017).
Gastric H+/K+-ATPase Inhibitors
4-(Phenylamino)quinoline-3-carboxamides, closely related to the compound , have shown promising activity as gastric H+/K+-ATPase inhibitors. These compounds exhibit antisecretory activity against histamine-induced gastric acid secretion, highlighting their potential use in developing antiulcer agents (Uchida et al., 1995).
Neuroprotective Properties
Another related compound, 2-(Quinoline-8-carboxamido)benzoic acid, has shown significant neuroprotective properties in a Caenorhabditis elegans Parkinson's disease model. It ameliorated dopaminergic neurodegeneration and behavioral defects induced by a neurotoxin, suggesting potential therapeutic applications for neurodegenerative disorders like Parkinson's disease (Lee et al., 2022).
Antitumor Effects
Quinoline derivatives have been observed to possess antitumor effects against various cancer types. For instance, linomide, a quinoline 3-carboxamide, demonstrated significant antitumor effects against prostatic cancers in vivo, involving cytotoxic responses in primary prostatic cancers and metastatic lesions (Ichikawa et al., 1992).
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDJPHKLUJZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 4-(2,5-dimethylphenyl)-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B457648.png)

![2-[(3-{5-Nitro-2-furyl}acryloyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B457652.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457653.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B457658.png)
![Propyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B457659.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B457660.png)

![Methyl 5-[(diethylamino)carbonyl]-2-{[3-(4-fluorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457662.png)
![N'-[(Z)-(pentafluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B457667.png)
![Methyl 4-(4-fluorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B457668.png)
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457669.png)

![Ethyl 5-(aminocarbonyl)-2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457671.png)